(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS No.: 1396680-63-9
Cat. No.: VC6821033
Molecular Formula: C19H13F4N3O2
Molecular Weight: 391.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396680-63-9 |
|---|---|
| Molecular Formula | C19H13F4N3O2 |
| Molecular Weight | 391.326 |
| IUPAC Name | (2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
| Standard InChI Key | ZEOUJTWVVAVATI-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound is formally named (2-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone under IUPAC guidelines . Key components include:
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Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
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1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom.
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Trifluoromethylphenyl: A phenyl group substituted with a -CF₃ moiety at the meta position.
Molecular Formula and Weight
Structural Descriptors
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step organic reactions (Figure 1):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 72% |
| 2 | Tf₂O, DMF, 0°C → rt | 65% |
| 3 | AlCl₃, CH₂Cl₂, reflux | 58% |
Optimization Challenges
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Azetidine Ring Strain: The four-membered azetidine requires precise temperature control to prevent ring-opening .
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Trifluoromethyl Stability: Harsh acidic/basic conditions may cleave the -CF₃ group, necessitating pH-neutral environments.
Structural and Electronic Features
X-ray Crystallography Data
While experimental crystallographic data are unavailable, computational modeling predicts:
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Azetidine Ring: Puckered conformation with a nitrogen inversion barrier of ~8 kcal/mol.
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Dihedral Angles: Oxadiazole and phenyl rings adopt near-perpendicular orientations to minimize steric clash .
Table 2: Key Spectroscopic Signals
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H) | Oxadiazole-proximal protons |
| ¹⁹F NMR | δ -63.5 (s) | CF₃ group |
| IR | 1720 cm⁻¹ | C=O stretch |
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for biological assays.
Stability Profile
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Thermal Stability: Decomposes at 218°C (TGA).
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Photostability: Degrades by <5% under UV light (λ = 254 nm, 24 h).
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